molecular formula C7H9ClN2OS B1395908 4-(4-Chlorothiazol-2-YL)morpholine CAS No. 848841-68-9

4-(4-Chlorothiazol-2-YL)morpholine

Cat. No. B1395908
M. Wt: 204.68 g/mol
InChI Key: MTZAHLFTBUJSIJ-UHFFFAOYSA-N
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Patent
US08030304B2

Procedure details

To a mixture of 2,4-dichlorothiazole (34 g, 0.22 mol) in acetonitrile (425 mL) add potassium carbonate (60.9 g, 0.44 mol) and then morpholine (21.2 mL, 0.225 mol) dropwise over 30 min. Reflux the mixture at 40° C. and then cool to 22° C. Filter the mixture and evaporate the filtrate. Triturate the residue with i-propyl alcohol (60 mL) at 22° C. for one hour. Filter the solids and dry under vacuum to a constant weight to afford the title compound (34.5 g, 76%). ES/MS m/z (35Cl) 205 (M+1)+.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
425 mL
Type
solvent
Reaction Step One
Quantity
60.9 g
Type
reactant
Reaction Step Two
Quantity
21.2 mL
Type
reactant
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][CH:4]=[C:5]([Cl:7])[N:6]=1.C(=O)([O-])[O-].[K+].[K+].[NH:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1>C(#N)C>[Cl:7][C:5]1[N:6]=[C:2]([N:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)[S:3][CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
ClC=1SC=C(N1)Cl
Name
Quantity
425 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
60.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
21.2 mL
Type
reactant
Smiles
N1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool to 22° C
FILTRATION
Type
FILTRATION
Details
Filter the mixture
CUSTOM
Type
CUSTOM
Details
evaporate the filtrate
CUSTOM
Type
CUSTOM
Details
Triturate the residue with i-propyl alcohol (60 mL) at 22° C. for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Filter the solids
CUSTOM
Type
CUSTOM
Details
dry under vacuum to a constant weight

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C(SC1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 34.5 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.